Topsentin
Overview
Description
Topsentin is a bis(indolyl)imidazole alkaloid isolated from the marine sponge Spongosorites genitrix . It has been reported to exhibit anti-tumor and anti-microbial activities . The molecular formula of Topsentin is C20H14N4O2 .
Synthesis Analysis
A concise synthesis of topsentin A and nortopsentins B and D is described from oxotryptamine 5 via reduction of acyl cyanide 4 . Regiospecific bromination of 3-cyanoindole afforded 6-bromo-3-cyanoindole (10) as the major product .
Molecular Structure Analysis
The molecular structure of Topsentin includes two indole rings connected through an imidazole ring . The IUPAC name of Topsentin is (6-hydroxy-1H-indol-3-yl)- [5- (1H-indol-3-yl)-1H-imidazol-2-yl]methanone .
Chemical Reactions Analysis
The total synthesis of Topsentin C, a secondary metabolite from Hexadella sp., has been reported . The initially proposed structure for Topsentin C has been revised .
Physical And Chemical Properties Analysis
Topsentin has a molecular weight of 342.3 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors .
Scientific Research Applications
Topsentin has demonstrated antitumor activity, specifically inhibiting the proliferation of human and murine tumor cells. It shows activity against in vivo P388 leukemia and B16 melanoma tumors. Topsentin interacts with DNA, particularly binding in the minor groove, affecting DNA and RNA synthesis in tumor cells (Burres et al., 1991).
Topsentin alkaloids and their derivatives have been found to exhibit significant antiviral activities, particularly against tobacco mosaic virus (TMV), and broad-spectrum fungicidal activities. This positions them as potential lead compounds for anti-TMV research and as novel agrochemicals (Ji et al., 2016).
Certain bis(indole) alkaloids of the topsentin class, isolated from marine sponges, have shown moderate cytotoxicity against human leukemia cell lines, suggesting potential for cancer treatment (Shin et al., 1999).
Topsentin has photoprotective effects, particularly in UVB-irradiated human keratinocyte cells. It suppresses COX-2 expression and inhibits miR-4485, suggesting potential application in cosmetic formulations for skin inflammatory-mediated disorders (Hwang et al., 2020).
Topsentin analogs have shown promise as antiproliferative agents against pancreatic cancer cells, targeting GSK3β kinase. These compounds have been found to reduce cell migration and enhance apoptosis, suggesting their potential in cancer therapy (Carbone et al., 2020).
Topsentin compounds have exhibited antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and pathogenic fungi, indicating potential use in treating infections resistant to conventional antibiotics (Oh et al., 2006).
Future Directions
Topsentin has been reported to exhibit photoprotective effects on UVB irradiated human epidermal keratinocyte HaCaT cells . These findings suggest that Topsentin may serve as a potential candidate for cosmetic formulations with skin inflammatory-mediated disorder . Furthermore, Topsentin alkaloids and their derivatives were designed, synthesized, and characterized on the basis of NMR and mass spectroscopy . The antiviral activities against tobacco mosaic virus (TMV) and anti-phytopathogenic fungus activities of these alkaloids were evaluated for the first time . These studies provide support for the application of Topsentin alkaloids as novel agrochemicals .
properties
IUPAC Name |
(6-hydroxy-1H-indol-3-yl)-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-11-5-6-13-15(9-22-17(13)7-11)19(26)20-23-10-18(24-20)14-8-21-16-4-2-1-3-12(14)16/h1-10,21-22,25H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPNFKRGOFJQOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C(=O)C4=CNC5=C4C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150087 | |
Record name | Topsentin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Topsentin | |
CAS RN |
112515-43-2 | |
Record name | Topsentin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112515-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Topsentin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112515432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Topsentin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.